molecular formula C8H9BrN2O2 B1493050 1-(2-Bromo-5-nitrophenyl)-ethylamine CAS No. 1337035-87-6

1-(2-Bromo-5-nitrophenyl)-ethylamine

Cat. No.: B1493050
CAS No.: 1337035-87-6
M. Wt: 245.07 g/mol
InChI Key: HYAKSFDQZOAWGL-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrophenyl)-ethylamine is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-nitrophenyl)-ethylamine can be synthesized through several synthetic routes. One common method involves the nitration of 2-bromoaniline followed by the reduction of the nitro group to an amine. The reaction conditions typically require the use of strong acids and oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the bromination of phenyl compounds and subsequent nitration. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-nitrophenyl)-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Conversion to amines or amides.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

1-(2-Bromo-5-nitrophenyl)-ethylamine has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-nitrophenyl)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-(2-Bromo-5-nitrophenyl)-ethylamine is similar to other brominated and nitro-substituted phenyl compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • 2-Bromo-5-nitroaniline

  • 2-Bromo-4-nitroaniline

  • 2-Bromo-6-nitroaniline

These compounds share similarities in their chemical behavior but may differ in their biological activities and applications.

Properties

IUPAC Name

1-(2-bromo-5-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAKSFDQZOAWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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